Cas no 123458-54-8 (2,7,8-Trioxabicyclo[3.2.1]octane-1-ethanethioicacid, 3-[2-[(7a,13a)-7-(acetyloxy)-16-hydroxy-3-oxo-17-oxaandrosta-1,4-dien-16-yl]-1-methyl-2-oxoethyl]-5,6,6-trimethyl-,S-methyl ester, (1S,3R,5R)- (9CI))

2,7,8-Trioxabicyclo[3.2.1]octane-1-ethanethioicacid, 3-[2-[(7a,13a)-7-(acetyloxy)-16-hydroxy-3-oxo-17-oxaandrosta-1,4-dien-16-yl]-1-methyl-2-oxoethyl]-5,6,6-trimethyl-,S-methyl ester, (1S,3R,5R)- (9CI) structure
123458-54-8 structure
Product Name:2,7,8-Trioxabicyclo[3.2.1]octane-1-ethanethioicacid, 3-[2-[(7a,13a)-7-(acetyloxy)-16-hydroxy-3-oxo-17-oxaandrosta-1,4-dien-16-yl]-1-methyl-2-oxoethyl]-5,6,6-trimethyl-,S-methyl ester, (1S,3R,5R)- (9CI)
Numéro CAS:123458-54-8
Le MF:C34H46O10S
Mégawatts:646.788050174713
CID:213187
Update Time:2024-03-01

2,7,8-Trioxabicyclo[3.2.1]octane-1-ethanethioicacid, 3-[2-[(7a,13a)-7-(acetyloxy)-16-hydroxy-3-oxo-17-oxaandrosta-1,4-dien-16-yl]-1-methyl-2-oxoethyl]-5,6,6-trimethyl-,S-methyl ester, (1S,3R,5R)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 2,7,8-Trioxabicyclo[3.2.1]octane-1-ethanethioicacid, 3-[2-[(7a,13a)-7-(acetyloxy)-16-hydroxy-3-oxo-17-oxaandrosta-1,4-dien-16-yl]-1-methyl-2-oxoethyl]-5,6,6-trimethyl-,S-methyl ester, (1S,3R,5R)- (9CI)
    • 2,7,8-Trioxabicyclo[3.2.1]octane-1-ethanethioicacid, 3-[2-[(7a,13a)-7-(acetyloxy)-16-hydroxy-3-oxo-17-oxaandrosta-1,4-dien-16
    • 2,7,8-Trioxabicyclo[3.2.1]octane-1-ethanethioicacid, 3-[2-[(7a,13a)-7-(acetyloxy)-16-hydroxy-3-oxo-17-oxaandrosta-1,4-dien-16-yl]-1-methyl-2-oxoethyl]-5,6,6-trimethyl-,S-methyl ester, (1S,3R,5R)- (9CI
    • 17-Oxaandrostane,2,7,8-trioxabicyclo[3.2.1]octane-1-ethanethioic acid deriv.
    • 2,7,8-Trioxabicyclo[3.2.1]octane-1-ethanethioicacid, 3-[2-[(7a,13a)-7-(acetyloxy)-16-hydroxy-3-oxo-17-oxaandrosta-1,4-dien-16-yl]-1-methyl-2-oxoethyl]-5,6,6-trimethyl-,S-methyl ester, (1S-exo)-
    • Petuniasterone N
    • Phenanthro[2,1-b]furan, 2,7,8-trioxabicyclo[3.2.1]octane-1-ethanethioic acidderiv.
    • 2,7,8-Trioxabicyclo[3.2.1]octane-1-ethanethioic acid, 3-[2-[(7α,13α)-7-(acetyloxy)-16-hydroxy-3-oxo-17-oxaandrosta-1,4-dien-16-yl]-1-methyl-2-oxoethyl]-5,6,6-trimethyl-, S-methyl ester, (1S,3R,5R)- (9CI)
    • Piscine à noyau: 1S/C34H46O10S/c1-18(25-16-32(7)29(3,4)42-34(41-25,44-32)17-26(37)45-8)28(38)33(39)15-23-27-22(10-12-31(23,6)43-33)30(5)11-9-21(36)13-20(30)14-24(27)40-19(2)35/h9,11,13,18,22-25,27,39H,10,12,14-17H2,1-8H3/t18?,22-,23-,24+,25+,27+,30-,31+,32+,33?,34-/m0/s1
    • La clé Inchi: QNDVSGWEJMGGQC-IANAVXIYSA-N
    • Sourire: [C@@]12(CC(SC)=O)O[C@@](C)(C(C)(C)O1)C[C@H](C(C)C(C1(O)O[C@@]3(CC[C@]4([H])[C@]5(C)C(C[C@@H](OC(C)=O)[C@@]4([H])[C@]3([H])C1)=CC(=O)C=C5)C)=O)O2

Propriétés calculées

  • Qualité précise: 272.08309

Propriétés expérimentales

  • Dense: 1.31±0.1 g/cm3(Predicted)
  • Point d'ébullition: 716.8±60.0 °C(Predicted)
  • Le PSA: 52.54
  • Le PKA: 10.84±0.70(Predicted)
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